molecular formula C16H20N8 B12259513 N-ethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine

N-ethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B12259513
M. Wt: 324.38 g/mol
InChI Key: TYPNOUDZYSXBOS-UHFFFAOYSA-N
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Description

N-ethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Properties

Molecular Formula

C16H20N8

Molecular Weight

324.38 g/mol

IUPAC Name

N-ethyl-4-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C16H20N8/c1-2-17-16-18-6-3-13(21-16)22-9-11-23(12-10-22)14-5-8-24-15(20-14)4-7-19-24/h3-8H,2,9-12H2,1H3,(H,17,18,21)

InChI Key

TYPNOUDZYSXBOS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC4=CC=NN4C=C3

Origin of Product

United States

Preparation Methods

The synthesis of N-ethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multiple steps. One common method involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The piperazine ring is then introduced through a nucleophilic substitution reaction, and the final product is obtained by N-ethylation .

Chemical Reactions Analysis

N-ethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-ethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting enzymes such as kinases, which play a crucial role in cell signaling pathways. This inhibition disrupts the proliferation of cancer cells and induces apoptosis .

Comparison with Similar Compounds

N-ethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine is unique due to its specific structural features and photophysical properties. Similar compounds include:

These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their functional groups and specific applications.

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